molecular formula C21H16N2O5 B3124643 4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime CAS No. 320417-23-0

4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime

Cat. No.: B3124643
CAS No.: 320417-23-0
M. Wt: 376.4 g/mol
InChI Key: VIYMXIDQKXCNHY-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a benzaldehyde moiety, and an O-benzoyloxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime typically involves multiple steps. One common synthetic route starts with the nitration of 4-(4-Methylphenoxy)benzaldehyde to introduce the nitro group. This is followed by the formation of the O-benzoyloxime group through a reaction with hydroxylamine and benzoyl chloride under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production may also involve continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(4-Methylphenoxy)-3-aminobenzaldehyde, while oxidation of the aldehyde group results in the formation of 4-(4-Methylphenoxy)-3-nitrobenzoic acid .

Scientific Research Applications

4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzaldehyde moiety can form Schiff bases with amines, leading to potential biological activities. The O-benzoyloxime group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenoxy)-3-nitrobenzaldehyde: Lacks the O-benzoyloxime group but shares similar reactivity.

    4-(4-Methylphenoxy)-3-aminobenzaldehyde: Formed by the reduction of the nitro group.

    4-(4-Methylphenoxy)-3-nitrobenzoic acid: Formed by the oxidation of the aldehyde group.

Uniqueness

4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime is unique due to the presence of the O-benzoyloxime group, which imparts distinct chemical properties and potential biological activities. This group enhances the compound’s ability to form hydrogen bonds and participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

[(E)-[4-(4-methylphenoxy)-3-nitrophenyl]methylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-15-7-10-18(11-8-15)27-20-12-9-16(13-19(20)23(25)26)14-22-28-21(24)17-5-3-2-4-6-17/h2-14H,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYMXIDQKXCNHY-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=NOC(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime
Reactant of Route 2
Reactant of Route 2
4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime
Reactant of Route 3
Reactant of Route 3
4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime
Reactant of Route 4
Reactant of Route 4
4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime
Reactant of Route 5
Reactant of Route 5
4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime
Reactant of Route 6
Reactant of Route 6
4-(4-Methylphenoxy)-3-nitrobenzaldehyde O-benzoyloxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.